molecular formula C51H81NO14 B12314812 SecorapamycinB

SecorapamycinB

Cat. No.: B12314812
M. Wt: 932.2 g/mol
InChI Key: HAZKEXYMOCBCBG-XWBLMERNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secorapamycin B is a macrolide compound with the molecular formula C₅₁H₈₁NO₁₄ and a molecular weight of 932.19 g/mol . Further research is required to elucidate its biosynthesis, pharmacological properties, and therapeutic applications.

Properties

Molecular Formula

C51H81NO14

Molecular Weight

932.2 g/mol

IUPAC Name

1-[2-[6-[(3E,5E,7E,15E)-14,20-dihydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C51H81NO14/c1-30(24-34(5)45(56)47(65-10)46(57)35(6)25-32(3)41(54)29-42(55)33(4)26-37-20-22-40(53)44(27-37)64-9)16-12-11-13-17-31(2)43(63-8)28-38-21-19-36(7)51(62,66-38)48(58)49(59)52-23-15-14-18-39(52)50(60)61/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,55,57,62H,14-15,18-24,26-29H2,1-10H3,(H,60,61)/b13-11+,16-12+,31-17+,35-25+

InChI Key

HAZKEXYMOCBCBG-XWBLMERNSA-N

Isomeric SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(/C(=C/C=C/C=C/C(C)CC(C)C(=O)C(C(/C(=C/C(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)/C)O)OC)/C)OC

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)C)O)OC)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SecorapamycinB involves the modification of the core structure of rapamycin. The process typically includes the opening of the macrocyclic ring of rapamycin to form this compound. This transformation can be achieved through various chemical reactions, including hydrolysis and subsequent modifications. The specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yield and purity of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered strains of Streptomyces hygroscopicus. These strains are optimized to produce high quantities of rapamycin, which is then chemically modified to obtain this compound. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

SecorapamycinB undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to changes in its pharmacological properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other functional groups, potentially enhancing its therapeutic effects.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired modifications.

Major Products

The major products formed from the chemical reactions of this compound include various derivatives with enhanced or altered biological activities. These derivatives are often studied for their potential therapeutic applications in different medical conditions.

Scientific Research Applications

SecorapamycinB has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a model compound to study the reactivity and modification of macrolide structures.

    Biology: In biological research, this compound is investigated for its effects on cellular processes and signaling pathways.

    Medicine: this compound has potential therapeutic applications in treating various diseases, including cancer, autoimmune disorders, and infectious diseases.

    Industry: In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug development.

Mechanism of Action

SecorapamycinB exerts its effects by interacting with specific molecular targets and pathways within cells. The primary target of this compound is the mammalian target of rapamycin (mTOR) pathway. By binding to the mTOR complex, this compound inhibits its activity, leading to the suppression of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where uncontrolled cell growth is a hallmark of the disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs hypothesized for comparison include rapamycin (sirolimus), everolimus, and temsirolimus, which are established mTOR inhibitors.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Known Biological Activity
Secorapamycin B C₅₁H₈₁NO₁₄ 932.19 Macrolide lactone, ketone Hypothesized mTOR inhibition
Rapamycin C₅₁H₇₉NO₁₃ 914.17 Macrolide lactone, triene Immunosuppressant, antiproliferative
Everolimus C₅₃H₈₃NO₁₄ 958.24 Hydroxyethyl chain Anticancer, immunosuppressant
Temsirolimus C₅₆H₈₇NO₁₆P 1030.29 Phosphonate ester Anticancer (renal cell carcinoma)

Key Findings:

Structural Similarities: Secorapamycin B shares the macrolide backbone common to rapamycin analogs, critical for mTOR binding. The absence of a triene moiety (present in rapamycin) may reduce redox sensitivity, enhancing stability under storage .

Functional Divergence :

  • Unlike everolimus and temsirolimus, which are semi-synthetic derivatives optimized for specific pharmacokinetic profiles, Secorapamycin B’s "neat" formulation implies it may be a natural or minimally modified variant .
  • The ketone group in Secorapamycin B could influence binding kinetics to FKBP12 (a protein critical for mTOR inhibition), though this remains speculative without crystallographic data.

Regulatory and Industrial Context :

  • highlights the importance of stringent regulatory documentation for chemical analogs, including CoA and stability data. Secorapamycin B’s lack of disclosed storage conditions contrasts with established analogs, which require controlled environments (e.g., -20°C for rapamycin) .
  • Comparative studies on bioavailability, toxicity, and efficacy—common in generic drug applications ()—are absent for Secorapamycin B, limiting its current clinical relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.